molecular formula C20H22N2O6 B2991442 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 1396869-65-0

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No.: B2991442
CAS No.: 1396869-65-0
M. Wt: 386.404
InChI Key: RQRMTXIXZHNSOG-UHFFFAOYSA-N
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Description

N1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is an oxalamide derivative characterized by a benzo[d][1,3]dioxol-5-yl (a methylenedioxyphenyl moiety) and a 2-methoxybenzyl group.

Properties

IUPAC Name

N'-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6/c1-20(25,14-7-8-16-17(9-14)28-12-27-16)11-22-19(24)18(23)21-10-13-5-3-4-6-15(13)26-2/h3-9,25H,10-12H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRMTXIXZHNSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NCC1=CC=CC=C1OC)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This can be achieved through a series of reactions, including the formation of a benzene ring with two oxygen atoms in a 1,3-dioxole configuration. The hydroxypropyl group is then introduced through a hydroxylation reaction, and the methoxybenzyl group is added via a methoxylation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity has been studied for potential therapeutic uses.

  • Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

  • Industry: It may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Oxalamides share a common N1-N2 oxalyl backbone but differ in substituents, which critically influence their physicochemical properties, metabolic stability, and biological activity. Below is a comparative analysis of the target compound and its analogs:

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Compound Name Key Substituents Bioactivity/Metabolism References
N1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide Benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl), 2-methoxybenzyl Limited direct data; inferred metabolic stability due to oxalamide backbone
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) 2,4-Dimethoxybenzyl, pyridin-2-yl-ethyl Potent umami agonist (EC₅₀ ~1 μM); no amide hydrolysis in hepatocytes
N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1770) 2-Methoxy-4-methylbenzyl, pyridin-2-yl-ethyl Rapid metabolism without hydrolysis; NOEL = 100 mg/kg bw/day
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (No. 1767) Heptan-4-yl, benzo[d][1,3]dioxole-5-carboxamide Carboxamide (not oxalamide); rapid metabolism without amide hydrolysis

Key Findings

Structural Influence on Bioactivity: The target compound’s benzo[d][1,3]dioxol-5-yl group may enhance lipophilicity and metabolic stability compared to pyridyl-containing analogs like S336 . However, pyridyl groups in S336 improve umami receptor (hTAS1R1/hTAS1R3) binding affinity due to hydrogen-bonding interactions . Methoxybenzyl substituents (e.g., 2-methoxy vs. 2,4-dimethoxy) modulate solubility and metabolic pathways.

Metabolic Stability: Oxalamides, including the target compound, resist amide hydrolysis in hepatocytes, unlike carboxamides (e.g., No. 1767) . This stability is attributed to the oxalyl backbone’s electronic and steric effects. Rat hepatocyte studies show rapid metabolism of oxalamides via oxidative pathways (e.g., demethylation, hydroxylation) rather than hydrolysis, yielding non-toxic metabolites .

Toxicological Profiles: Structurally related oxalamides (e.g., No. 1769 and 1770) exhibit a No-Observed-Effect-Level (NOEL) of 100 mg/kg bw/day, with safety margins exceeding 500 million times the estimated human exposure . This suggests a favorable toxicological profile for the target compound, assuming analogous metabolic pathways.

Biological Activity

N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities. Its molecular formula is C20H20N2O7C_{20}H_{20}N_{2}O_{7} with a molecular weight of approximately 400.4 g/mol .

Synthesis

The synthesis of N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide typically involves:

  • Reagents : Benzo[d][1,3]dioxole derivatives, methoxybenzyl amines, and oxalyl chloride.
  • Conditions : The reaction is often conducted in organic solvents like dichloromethane with bases such as triethylamine to facilitate the formation of the oxalamide linkage .

Anticancer Activity

Recent studies have indicated that compounds similar to N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide exhibit significant anticancer properties. For instance:

  • Cytotoxicity Tests : In vitro assays demonstrated that derivatives showed cytotoxic effects against various cancer cell lines, with IC50 values ranging from 26 to 65 µM .
  • Mechanism of Action : The compounds were observed to influence the release of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting a potential mechanism for their anticancer activity .

Antimicrobial Activity

The synthesized oxalamide derivatives have also been evaluated for their antimicrobial properties:

  • Activity Spectrum : Limited antimicrobial activity was noted against certain bacterial pathogens. However, specific compounds displayed notable effectiveness against selected strains .

Antidiabetic Potential

In addition to anticancer and antimicrobial activities, some studies have investigated the antidiabetic effects of benzodioxole derivatives:

  • α-Amylase Inhibition : Compounds showed potent inhibition of α-amylase with IC50 values as low as 0.68 µM, indicating potential for managing diabetes .

Case Studies

StudyFindings
Anticancer Efficacy Significant cytotoxicity against solid tumor cell lines (IC50: 26–65 µM)Suggests potential for development as anticancer agents
Antimicrobial Testing Limited activity against specific bacterial strainsHighlights need for structural modifications to enhance efficacy
Antidiabetic Assessment Strong α-amylase inhibition (IC50: 0.68 µM)Supports further exploration in diabetes management

Discussion

The diverse biological activities exhibited by N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-N2-(2-methoxybenzyl)oxalamide underscore its potential as a lead compound in drug development. The structural features associated with the benzo[d][1,3]dioxole moiety are pivotal in mediating these activities.

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